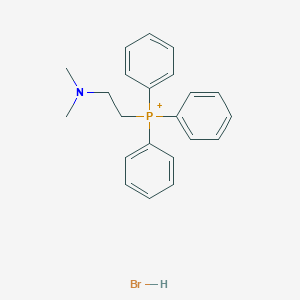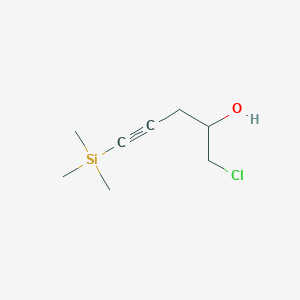
1-Chloro-5-(trimethylsilyl)pent-4-yn-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-5-(trimethylsilyl)pent-4-yn-2-ol is an organic compound with the molecular formula C8H15ClOSi. It is a derivative of pentynyl alcohol, where a chlorine atom and a trimethylsilyl group are attached to the carbon chain. This compound is used as an intermediate in organic synthesis and has applications in various fields, including polymer chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Chloro-5-(trimethylsilyl)pent-4-yn-2-ol can be synthesized through several methods. One common approach involves the reaction of 5-chloro-1-pentynyltrimethylsilane with a suitable alcohol under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors and precise control of reaction parameters. The process may include steps such as distillation, purification, and quality control to meet industry standards .
Análisis De Reacciones Químicas
Types of Reactions
1-Chloro-5-(trimethylsilyl)pent-4-yn-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alkanes or alkenes.
Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alkanes or alkenes. Substitution reactions can result in various functionalized derivatives .
Aplicaciones Científicas De Investigación
1-Chloro-5-(trimethylsilyl)pent-4-yn-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1-Chloro-5-(trimethylsilyl)pent-4-yn-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can participate in various chemical reactions, leading to the formation of new bonds and functional groups .
Comparación Con Compuestos Similares
Similar Compounds
1-Chloro-5-trimethylsilyl-4-pentyne: A closely related compound with similar chemical properties and applications.
5-Chloro-1-pentyne: Another similar compound used in organic synthesis.
Trimethylsilylacetylene: A compound with a trimethylsilyl group attached to an acetylene moiety
Uniqueness
1-Chloro-5-(trimethylsilyl)pent-4-yn-2-ol is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its versatility makes it valuable in various scientific and industrial applications .
Propiedades
Fórmula molecular |
C8H15ClOSi |
|---|---|
Peso molecular |
190.74 g/mol |
Nombre IUPAC |
1-chloro-5-trimethylsilylpent-4-yn-2-ol |
InChI |
InChI=1S/C8H15ClOSi/c1-11(2,3)6-4-5-8(10)7-9/h8,10H,5,7H2,1-3H3 |
Clave InChI |
IAKQHQSARTYVQA-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C#CCC(CCl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



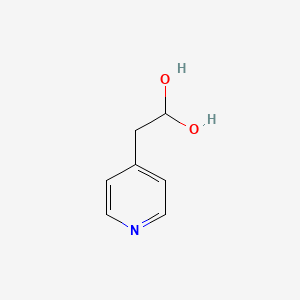
![[6-(5-Methyl-1,3,4-oxadiazol-2-yl)pyridin-3-yl]methanamine](/img/structure/B12824974.png)
![Rel-(1R,4R)-5-fluoro-2-azabicyclo[2.2.1]heptane](/img/structure/B12824975.png)
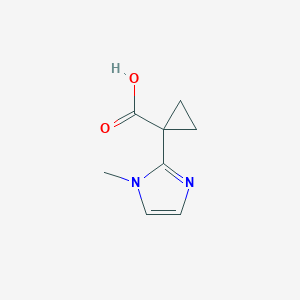
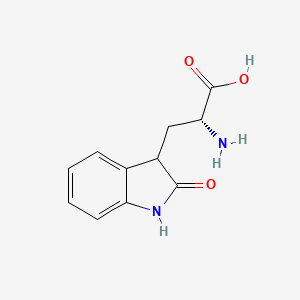
![[7-oxo-2-(piperidin-4-ylcarbamoyl)-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate](/img/structure/B12824991.png)
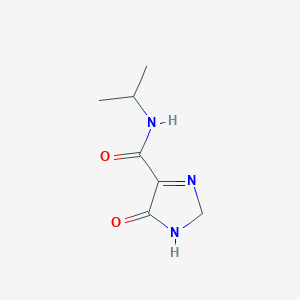
![(S)-4-(8-amino-3-(1-but-2-ynoylpyrrolidin-2-yl)imidazo[1,5-a]pyrazin-1-yl)-N-(pyridin-2-yl)benzamide](/img/structure/B12825017.png)

![N-(3-Iodo-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B12825034.png)
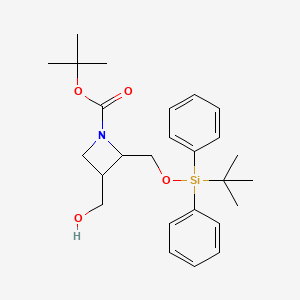
![(S)-5'-Nitro-6',7'-dihydro-3'H-4-azaspiro[bicyclo[2.2.2]octane-2,2'-furo[2,3-b]pyridine]](/img/structure/B12825048.png)
